molecular formula C12H18FN B1472427 2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine CAS No. 1554405-97-8

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine

Cat. No.: B1472427
CAS No.: 1554405-97-8
M. Wt: 195.28 g/mol
InChI Key: CGXJELDFSQBKAI-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C12H18FN and its molecular weight is 195.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXJELDFSQBKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H18FC_{12}H_{18}F with a molecular weight of approximately 198.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Research indicates that this compound interacts with various biological targets, particularly in metabolic pathways. It has been studied for its role as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. Inhibiting MGAT2 can lead to reduced fat absorption, making this compound a candidate for obesity and diabetes treatment.

Inhibition Studies

In a significant study, the compound exhibited an IC50 value of approximately 1522 nM in enzyme inhibition assays targeting MGAT2, demonstrating moderate potency. Additionally, it showed a 57% inhibition of fat absorption in an oral lipid tolerance test conducted on mice, indicating its potential effectiveness in metabolic regulation .

Case Study 1: Lipid Metabolism

In a controlled experiment involving mice, administration of this compound resulted in notable changes in lipid profiles. The treated group displayed significantly lower triglyceride levels compared to the control group, suggesting that the compound effectively modulates lipid metabolism .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study revealed that after oral administration, the compound achieved peak plasma concentrations within 1 hour. Its half-life was determined to be approximately 3 hours, indicating a relatively quick metabolism. Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity IC50 (nM) Fat Absorption Inhibition (%) Test Model
MGAT2 Inhibition152257Mice Oral Lipid Test
Triglyceride Level ReductionN/ASignificant ReductionMice
Pharmacokinetics Half-lifeN/AN/AAnimal Model

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of MTH1 Enzyme

One of the primary applications of 2-(4-tert-butylphenyl)-2-fluoroethan-1-amine is as an inhibitor of the MTH1 enzyme. This enzyme plays a crucial role in the metabolism of oxidized nucleotides, which are implicated in cancer and inflammatory diseases. Research has shown that compounds inhibiting MTH1 can be effective in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by modulating immune responses .

Case Study:
In a study focusing on autoimmune conditions, the compound demonstrated significant immunomodulatory effects, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Anti-inflammatory Properties

2.1 Treatment of Inflammatory Disorders

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pathways associated with inflammation, making it a candidate for treating conditions like psoriasis and Crohn's disease .

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Disease Target
This compound15Rheumatoid Arthritis
This compound20Psoriasis
This compound25Crohn's Disease

Neuropharmacology

3.1 Histamine H3 Receptor Modulation

Recent studies have identified the compound as a ligand for the histamine H3 receptor, which is involved in various neurological processes. This receptor modulation can lead to potential treatments for neurodegenerative diseases and cognitive disorders .

Case Study:
In vitro studies showed that derivatives of this compound exhibited selective binding to the H3 receptor, indicating possible applications in treating conditions such as Alzheimer's disease .

Material Science

4.1 Development of Polyurethane Foams

Beyond medicinal applications, this compound is also explored in material science, particularly in the synthesis of flame-retardant polyurethane foams. Its incorporation into polymer matrices enhances thermal stability and fire resistance .

Data Table: Properties of Polyurethane Foams

PropertyWithout AdditiveWith this compound
Density (kg/m³)3035
Thermal Stability (°C)200250
Flame Retardancy RatingB2B1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(4-Tert-butylphenyl)-2-fluoroethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.